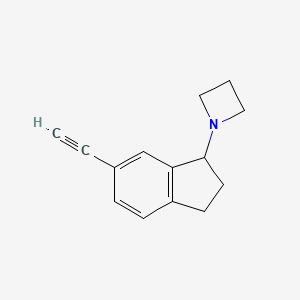
1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethynyl group attached to the indene moiety, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine involves several steps. One common method includes the reaction of 6-ethynyl-2,3-dihydro-1H-indene with azetidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The ethynyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors involved in various biological processes .
Comparación Con Compuestos Similares
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety and exhibit similar chemical properties and reactivity.
Azetidine derivatives: Compounds containing the azetidine ring also show comparable chemical behavior and potential biological activities.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-2-11-4-5-12-6-7-14(13(12)10-11)15-8-3-9-15/h1,4-5,10,14H,3,6-9H2 |
Clave InChI |
RRCYGJFJBWZHKT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(CCC2N3CCC3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


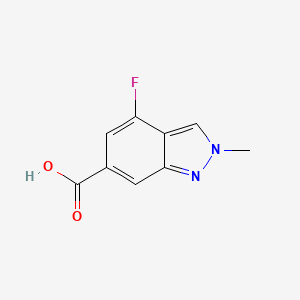
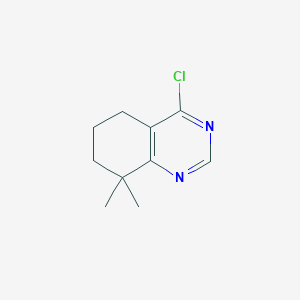

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
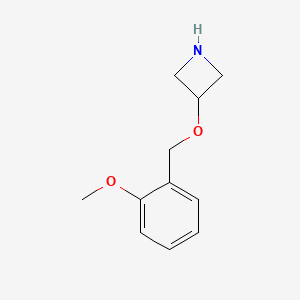
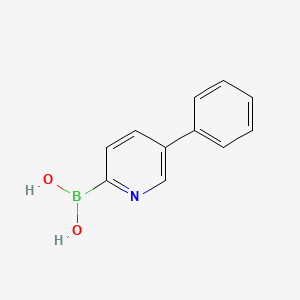
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)

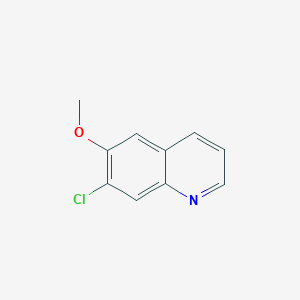

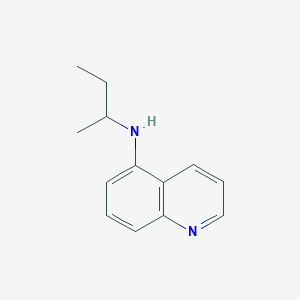
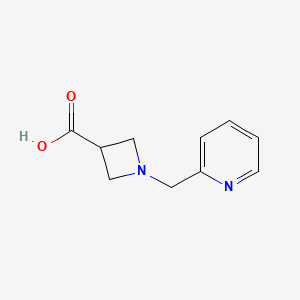
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)

